1,3-Dinitro-1H-pyrazole

Descripción

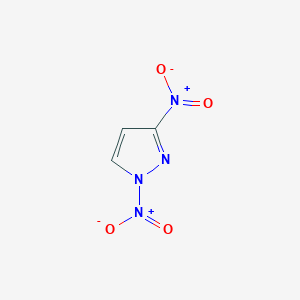

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-dinitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4O4/c8-6(9)3-1-2-5(4-3)7(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDETXHQYBSBUJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50632471 | |

| Record name | 1,3-Dinitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38858-81-0 | |

| Record name | 1,3-Dinitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Methodologies for Dinitropyrazole Frameworks

General Nitration Strategies for Pyrazole (B372694) and its Derivatives

The pyrazole ring is an aromatic system susceptible to electrophilic substitution, with nitration being a principal reaction. pk.edu.plglobalresearchonline.net The general approach to synthesizing nitropyrazoles often involves a two-step sequence: an initial N-nitration of the pyrazole ring to form an N-nitropyrazole intermediate, which is subsequently rearranged to a more stable C-nitropyrazole. nih.govresearchgate.net

Electrophilic attack is the predominant mechanism for the nitration of pyrazoles. google.com The specific pathway is highly dependent on the reaction conditions, particularly the acidity of the medium. In moderately acidic or neutral conditions, the nitration proceeds via the attack of a nitrating species on the neutral pyrazole molecule. cdnsciencepub.com However, in strongly acidic environments, the pyrazole ring becomes protonated to form a pyrazolium (B1228807) cation. This deactivates the heterocyclic ring towards electrophilic attack, which can alter the regioselectivity of the reaction, sometimes favoring nitration on other substituents, such as a phenyl group, if present. cdnsciencepub.com The position of attack on the pyrazole ring itself is also governed by these conditions, with the C-4 position being a common site for electrophilic substitution. globalresearchonline.netcdnsciencepub.com

The choice of nitrating agent is critical and dictates the course of the reaction. A variety of agents are employed, each with distinct reactivity profiles.

Mixed Acid (HNO₃/H₂SO₄): This is a powerful and commonly used system for nitrating pyrazoles. The sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺). nih.gov

Nitric Acid/Acetic Anhydride (Acetyl Nitrate): This system generates acetyl nitrate (B79036), which is considered a milder nitrating agent. It is often used for selective nitrations and can favor different outcomes compared to mixed acid. nih.govcdnsciencepub.com For instance, nitration of 1-phenylpyrazole (B75819) with acetyl nitrate selectively occurs at the 4-position of the pyrazole ring, whereas mixed acid leads to nitration on the phenyl ring first. cdnsciencepub.com

Fuming Nitric Acid/Oleum (B3057394): These are extremely strong nitrating conditions used for less reactive substrates or to introduce multiple nitro groups. nih.gov

Dinitrogen Tetroxide (N₂O₄): N₂O₄ has been used to nitrate pyrazole derivatives, including the N-nitration of 3-trinitromethylpyrazole. nih.gov

N-Nitropyrazole Reagents: More recently, certain N-nitropyrazoles themselves have been developed as effective nitrating reagents. A notable example is 5-methyl-1,3-dinitro-1H-pyrazole, which acts as a controllable source of the nitronium ion for the mild nitration of a broad range of (hetero)arenes. acs.orgresearchgate.net

Optimization of these systems involves adjusting molar ratios of reactants, temperature, and reaction time to maximize the yield of the desired isomer. energetic-materials.org.cn

| Nitrating Agent System | Typical Application/Product | Reference |

|---|---|---|

| HNO₃/H₂SO₄ (Mixed Acid) | General nitration, synthesis of 3,4-dinitropyrazole from 3-nitropyrazole. | nih.govgoogle.com |

| HNO₃/Acetic Anhydride (Ac₂O) | Formation of N-nitropyrazole from pyrazole; formation of 1,3-dinitropyrazole from 3-nitropyrazole. | nih.govgoogle.comenergetic-materials.org.cn |

| Fuming HNO₃/Fuming H₂SO₄ | Nitration of pyrazole to 4-nitropyrazole. | pk.edu.pl |

| N₂O₄ | N-nitration of C-trinitromethylpyrazole. | nih.gov |

| 5-methyl-1,3-dinitro-1H-pyrazole | A transfer nitrating reagent for mild nitration of various (hetero)arenes. | acs.orgresearchgate.net |

Regioselective Synthesis of 1,3-Dinitro-1H-pyrazole and Isomers

The synthesis of specific dinitropyrazole isomers requires careful control of reagents and reaction pathways. The formation of this compound is a key step in the synthesis of other isomers, such as 3,5-dinitropyrazole.

A described method to achieve this involves the N-nitration of 3-nitropyrazole. Specifically, when 3-nitropyrazole is treated with nitric acid and acetic anhydride, the nitration occurs at the N-1 position, yielding the intermediate This compound . google.com This intermediate is often not isolated but is subsequently subjected to rearrangement to form the more stable 3,5-dinitropyrazole. google.com

This contrasts with the synthesis of other isomers. For example, 3,4-dinitropyrazole is prepared by the C-nitration of 3-nitropyrazole using a stronger nitrating system, such as mixed concentrated sulfuric and nitric acids. google.comenergetic-materials.org.cn The synthesis typically begins with pyrazole, which is first converted to N-nitropyrazole, then rearranged to 3-nitropyrazole, and finally nitrated again at the C-4 position. energetic-materials.org.cn

Derivatization Approaches for Substituted Dinitropyrazoles

The dinitropyrazole scaffold can be further modified to tune its properties. Several derivatization strategies have been explored:

Introduction of Energetic Groups: The 4-position of the 3,5-dinitropyrazole ring is susceptible to nucleophilic substitution. This reactivity has been used to synthesize 4-amino-3,5-dinitropyrazole (ADNP). d-nb.info ADNP can then be used as a precursor to introduce other nitrogen-rich heterocycles, such as a tetrazole ring, yielding 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole. d-nb.info

N-Oxide Formation: N-oxides of nitropyrazoles represent another class of derivatives. For instance, 1-methylpyrazole (B151067) 2-oxide can be nitrated to yield 1-methyl-5-nitropyrazole (B1614818) 2-oxide and, under more stringent conditions, 1-methyl-3,5-dinitropyrazole (B1329850) 2-oxide. rsc.org

C-Trinitromethyl Substitution: The introduction of a trinitromethyl group enhances the energetic properties of the molecule. This has been achieved by reacting 3-pyrazolecarbaldehyde oxime with N₂O₄ to produce 1-nitro-3-trinitromethylpyrazole. nih.gov

Influence of Reaction Conditions on Synthetic Outcomes

The outcome of pyrazole nitration is highly sensitive to the specific reaction conditions employed.

Solvent Effects: In the rearrangement of N-nitropyrazoles to C-nitropyrazoles, the choice of solvent is crucial. Solvents like anisole (B1667542), n-octanol, and benzonitrile (B105546) are used, with benzonitrile often being preferred as it can avoid the long reaction times associated with anisole or the poor product quality sometimes seen with n-octanol. nih.gov

Acidity: As previously mentioned, the acidity of the medium is a determining factor for the reacting species (neutral pyrazole vs. pyrazolium ion). This directly influences the site of nitration. For example, nitrating 1-phenylpyrazole with acetyl nitrate (milder conditions) results in substitution at the pyrazole's C-4 position, while using mixed acid (stronger conditions) leads to nitration at the para-position of the phenyl ring due to the deactivation of the protonated pyrazole ring. cdnsciencepub.com

Temperature: Temperature is a critical parameter, especially for thermal rearrangement reactions. The conversion of N-nitropyrazole to 3-nitropyrazole is achieved by heating, with a typical temperature being 145 °C in anisole. nih.gov Optimization of nitration temperatures is also vital for controlling selectivity and yield. energetic-materials.org.cn

| Starting Material | Reagents/Conditions | Major Product | Key Influencing Factor | Reference |

|---|---|---|---|---|

| 1-Phenylpyrazole | HNO₃/Ac₂O | 4-Nitro-1-phenylpyrazole | Milder acidity attacks the neutral pyrazole ring. | cdnsciencepub.com |

| 1-Phenylpyrazole | HNO₃/H₂SO₄ | 1-p-Nitrophenylpyrazole | High acidity deactivates the protonated pyrazole ring. | cdnsciencepub.com |

| N-Nitropyrazole | Anisole, 145 °C | 3-Nitropyrazole | Thermal rearrangement. | nih.gov |

| 3-Nitropyrazole | HNO₃/H₂SO₄ | 3,4-Dinitropyrazole | Strong nitrating agent for C-nitration. | google.com |

| 3-Nitropyrazole | HNO₃/Ac₂O | This compound | Milder agent favors N-nitration. | google.com |

Rearrangement Reactions in N-Nitropyrazole Systems

A fundamental reaction in the synthesis of C-nitropyrazoles is the rearrangement of an N-nitro precursor. nih.gov When heated, 1-nitropyrazole (B188897) undergoes an uncatalyzed, intramolecular thermal rearrangement to produce 3(5)-nitropyrazole. researchgate.net

The mechanism of this transformation has been investigated through theoretical DFT studies. It is proposed to proceed via a two-step, non-polar mechanism. The first step involves a pk.edu.plfx361.com-sigmatropic shift of the nitro group from the nitrogen atom to a carbon atom of the ring. pk.edu.plresearchgate.netacs.org This is followed by a second pk.edu.plfx361.com-sigmatropic shift, this time of a proton, to restore the aromaticity of the pyrazole ring, yielding the final C-nitrated product. pk.edu.plresearchgate.net The regiochemical outcome of the rearrangement can be influenced by substituents on the pyrazole ring. For example, while 3-methyl-1-nitropyrazole rearranges exclusively to 3-methyl-5-nitropyrazole, the isomeric 5-methyl-1-nitropyrazole (B3065178) yields primarily 3-methyl-4-nitropyrazole. researchgate.net

Advanced Characterization Techniques for Structural Elucidation of 1,3 Dinitro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the environment of nitrogen atoms within 1,3-Dinitro-1H-pyrazole.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of the hydrogen atoms in the pyrazole (B372694) ring. The spectrum of this compound is expected to show distinct signals for the two protons on the pyrazole ring. The chemical shifts of these protons are influenced by the electron-withdrawing nitro groups. In a typical ¹H NMR spectrum, the protons on the dinitropyrazole ring would appear as distinct signals due to their different electronic environments. The number of signals in the ¹H NMR spectrum helps to determine the number of non-equivalent protons in the molecule. For instance, 1,2-dinitrobenzene (B166439) exhibits two signals, 1,3-dinitrobenzene (B52904) shows three, and 1,4-dinitrobenzene (B86053) has only one, which can be used to distinguish between them. vaia.com The ¹H NMR spectrum of the parent compound, 1H-pyrazole, has been recorded in a nematic liquid crystal to study its tautomerism. nih.gov

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (ppm) |

|---|---|

| H-4 | Data not available in search results |

| H-5 | Data not available in search results |

Solvent and frequency not specified in search results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a separate signal in the ¹³C NMR spectrum. The positions of the nitro groups significantly affect the chemical shifts of the pyrazole ring carbons. The carbon atoms directly attached to the nitro groups are expected to be shifted downfield due to the strong deshielding effect. Comparing the spectra of different nitropyrazole isomers, such as 3-nitro-, 4-nitro-, and 5-nitropyrazole derivatives, reveals distinct differences in chemical shifts for the carbon atoms, allowing for isomer identification. researchgate.net

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-3 | Data not available in search results |

| C-4 | Data not available in search results |

| C-5 | Data not available in search results |

Solvent and frequency not specified in search results. Data for the related compound 3,4-dinitro-1H-pyrazole is available in PubChem. nih.gov

Nitrogen Nuclear Magnetic Resonance (¹⁵N and ¹⁴N NMR) Spectroscopy

Nitrogen NMR, particularly ¹⁵N NMR, is a powerful technique for directly probing the nitrogen atoms in the pyrazole ring and the nitro groups. The chemical shifts in ¹⁵N NMR are highly sensitive to the electronic environment of the nitrogen atoms. This allows for the clear distinction between the pyrazole ring nitrogens and the nitrogens of the nitro groups. While ¹⁴N NMR can also be used, its signals are often broader due to the quadrupolar nature of the ¹⁴N nucleus. Spectral data for this compound is available in public databases like PubChem. nih.gov

Table 3: ¹⁵N NMR Spectral Data for this compound

| Nitrogen | Chemical Shift (ppm) |

|---|---|

| N-1 | Data not available in search results |

| N-2 | Data not available in search results |

| N (NO₂) at C-3 | Data not available in search results |

Reference standard and solvent not specified in search results.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, including FT-IR and Raman, provide a unique "fingerprint" of a molecule based on its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to its vibrational transitions. The FT-IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching and bending vibrations of the nitro groups (NO₂). Typically, asymmetric and symmetric stretching vibrations of the C-NO₂ bonds are observed in specific regions of the spectrum. Additionally, vibrations associated with the pyrazole ring, such as C-H, C=N, and N-N stretching, will be present. researchgate.net The C-N stretching vibrations of the pyrazole ring are often observed around 1290 cm⁻¹. researchgate.net

Table 4: Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| NO₂ | Asymmetric Stretch | Data not available in search results |

| NO₂ | Symmetric Stretch | Data not available in search results |

| C-H | Stretch | Data not available in search results |

| C=N | Stretch | Data not available in search results |

| N-N | Stretch | Data not available in search results |

Sample state (e.g., KBr pellet, ATR) not specified in search results.

Raman Spectroscopy Studies

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. In the Raman spectrum of this compound, the symmetric stretching vibrations of the nitro groups are expected to be prominent. Vibrations of the pyrazole ring skeleton will also be active in the Raman spectrum, providing further structural confirmation. chemicalbook.com

Table 5: Key Raman Shifts for this compound

| Functional Group | Vibrational Mode | Raman Shift (cm⁻¹) |

|---|---|---|

| NO₂ | Symmetric Stretch | Data not available in search results |

| Pyrazole Ring | Ring Breathing/Deformation | Data not available in search results |

Excitation wavelength not specified in search results.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of chemical compounds by providing the precise molecular mass. For this compound, with the chemical formula C₃H₂N₄O₄, this technique is instrumental in confirming its elemental composition.

The theoretical exact mass of a molecule is calculated by summing the masses of its constituent atoms using their most abundant isotopes. This calculated value serves as a benchmark for comparison with the experimentally determined mass from HRMS. The close agreement between the experimental and theoretical mass, typically within a few parts per million (ppm), provides strong evidence for the compound's identity and elemental formula.

In the case of this compound, the calculated monoisotopic mass is 158.00760456 Da. nih.gov An experimental HRMS analysis would be expected to yield a mass value that is extremely close to this theoretical figure, thereby confirming the presence and integrity of the compound.

| Parameter | Value |

| Molecular Formula | C₃H₂N₄O₄ |

| Calculated Monoisotopic Mass | 158.00760456 Da nih.gov |

| Molecular Weight | 158.07 g/mol nih.gov |

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

Single Crystal X-ray Diffraction is a powerful and definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. This method involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide detailed information about the crystal lattice, including the unit cell dimensions, space group, and the precise position of each atom.

This analysis reveals crucial structural details such as bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding) in the solid state. For a compound like this compound, understanding its solid-state structure is vital for correlating its physical properties with its molecular architecture.

Theoretical and Computational Chemistry Investigations of 1,3 Dinitro 1h Pyrazole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the molecular geometry and electronic properties of energetic materials like 1,3-Dinitro-1H-pyrazole. These computational methods provide insights into the molecule's stability, reactivity, and potential as an energetic compound.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the properties of nitropyrazoles due to its balance of computational cost and accuracy. Theoretical studies on dinitropyrazole isomers have frequently employed DFT methods to calculate their structural and vibrational properties. ethernet.edu.et For instance, calculations at the B3LYP/6-311++G(df,pd) and B3LYP/aug-cc-pVDZ levels of theory have been used to determine optimized geometries and vibrational frequencies. ethernet.edu.et

One of the key applications of DFT in this context is the calculation of bond dissociation energies (BDE) to predict thermal stability. For this compound (1,3-DNP), the N-NO2 bond has been identified as the weakest bond. ethernet.edu.et Calculations at the UB3LYP/aug-cc-pVDZ level determined the N-NO2 BDE for 1,3-DNP to be 307.5 kJ mol⁻¹, indicating it is more thermally stable than the 1,4-DNP isomer (BDE of 267.8 kJ mol⁻¹). ethernet.edu.et This highlights the utility of DFT in comparing the relative stabilities of isomers.

Furthermore, DFT calculations are crucial for determining thermochemical properties such as the heat of formation (HOF). These calculations are often performed using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction to improve accuracy by canceling systematic errors. muctr.ru

Table 1: Selected DFT-Calculated Properties for Dinitropyrazole Isomers

| Compound | Method/Basis Set | Calculated Property | Value | Reference |

|---|---|---|---|---|

| This compound | UB3LYP/aug-cc-pVDZ | N-NO₂ Bond Dissociation Energy | 307.5 kJ mol⁻¹ | ethernet.edu.et |

| 1,4-Dinitro-1H-pyrazole | UB3LYP/aug-cc-pVDZ | N-NO₂ Bond Dissociation Energy | 267.8 kJ mol⁻¹ | ethernet.edu.et |

| 3,4-Dinitro-1H-pyrazole | B3LYP/6-311++G** | N/A | N/A | vstu.ru |

Semiempirical Methods (e.g., AM1)

Semiempirical methods, such as Austin Model 1 (AM1), Parametric Method 3 (PM3), and Modified Neglect of Diatomic Overlap (MNDO), offer a computationally less expensive alternative to DFT for studying large molecules. uni-muenchen.de These methods are based on Hartree-Fock theory but use parameters derived from experimental data to simplify calculations. uni-muenchen.dewikipedia.org They are particularly useful for calculating properties like heats of formation. uni-muenchen.de

While specific studies focusing solely on AM1 calculations for this compound are not prevalent in the provided literature, the broader class of dinitropyrazoles has been investigated using these techniques. For example, MNDO calculations have been used to determine atomic point charges for modeling electrostatic interactions in N-difluoroaminonitroazoles, a category that includes dinitropyrazole anions. researchgate.net Similarly, the PM3 method, which shares a common formalism with AM1, has been employed in theoretical studies of dinitropyrazole and its analogues. acs.orgwikipedia.org Russian researchers have also utilized PM3 and other semiempirical methods to calculate the heat of combustion for energetic materials derived from dinitropyrazoles. muctr.ru

The primary difference between AM1 and PM3 lies in their parameterization; PM3 treats parameters as optimizable values, whereas AM1 also incorporates values from spectroscopic measurements. wikipedia.orgchemeurope.com Both methods, however, are based on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation. uni-muenchen.dewikipedia.org Given their utility in predicting thermochemical properties for related energetic compounds, it is reasonable to infer that AM1 can provide valuable, albeit less accurate, initial assessments of the molecular properties of this compound.

Table 2: Overview of Semiempirical Methods

| Method | Full Name | Underlying Approximation | Key Feature | Reference |

|---|---|---|---|---|

| AM1 | Austin Model 1 | NDDO | Attempts to improve MNDO by reducing interatomic repulsions at close distances. wikipedia.org | wikipedia.org |

| PM3 | Parametric Method 3 | NDDO | Uses a different parameterization philosophy than AM1, treating parameters as optimizable. wikipedia.org | wikipedia.org |

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Distributions

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity and kinetic stability of molecules. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.netresearchgate.net

For nitropyrazole derivatives, the distribution of these orbitals provides insight into reactive sites. In a study of related dinitropyrazolo[4,3-c]pyrazole molecules, it was observed that the HOMO electron density is less distributed at the -NO₂ functional groups, while the LUMO density is concentrated around these electron-withdrawing groups. researchgate.net This suggests that the nitro groups are the primary sites for nucleophilic attack or electron acceptance. The visualization of HOMO and LUMO distributions reveals the charge separation within the molecule, which is crucial for understanding intramolecular charge transfer processes. wikipedia.org

The HOMO-LUMO gap can be correlated with the sensitivity of energetic materials. A smaller energy gap generally corresponds to a molecule that is more easily excited and potentially more sensitive to initiation. umd.edu

Table 3: Conceptual Understanding from FMO Analysis

| Orbital | Description | Implication for this compound | Reference |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Electron density is likely concentrated on the pyrazole (B372694) ring, indicating its role as an electron donor. | researchgate.netacs.org |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron density is expected to be localized on the electron-withdrawing nitro groups, making them sites for electron acceptance. | researchgate.netacs.org |

Molecular Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (ESP) mapping is a valuable computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The ESP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue areas represent positive electrostatic potential, which are electron-deficient and reactive towards nucleophiles. researchgate.netnih.gov

For nitro-substituted pyrazoles, ESP analysis consistently shows that the most negative potential is located around the oxygen atoms of the nitro groups. muctr.ruresearchgate.net This is due to the high electronegativity of the oxygen atoms and the electron-withdrawing nature of the nitro group. Conversely, positive potential regions are often found over the pyrazole ring and any hydrogen atoms attached to it. researchgate.net The positive regions, particularly those associated with C-NO₂ bonds, are often correlated with the impact sensitivity of energetic materials. muctr.ruresearchgate.net

Analysis of the charge distribution, often through methods like Mulliken population analysis, provides quantitative data on the partial atomic charges. wikipedia.org This analysis reveals which atoms are electron-rich (negative charge) and which are electron-poor (positive charge), complementing the qualitative picture provided by the ESP map. wikipedia.org For instance, in related pyrazole derivatives, all hydrogen atoms typically carry a positive charge. wikipedia.org

Table 4: General ESP and Charge Distribution Characteristics for Nitropyrazoles

| Molecular Region | Expected ESP | Expected Partial Charge | Implication for Reactivity | Reference |

|---|---|---|---|---|

| Oxygen atoms of -NO₂ groups | Highly Negative (Red) | Negative | Site for electrophilic attack. | muctr.ruresearchgate.net |

| Pyrazole Ring (N-H region) | Positive (Blue) | Positive on Hydrogen | Site for nucleophilic attack. | researchgate.net |

Computational Studies on Reactivity Indices and Reaction Pathways

Computational chemistry provides powerful tools to study the reactivity of molecules through various reactivity indices derived from conceptual DFT. These indices, such as electrophilicity (ω) and nucleophilicity (N), help in classifying molecules and predicting their behavior in chemical reactions. For instance, a high electrophilicity index indicates a strong electron acceptor. The reaction pathways of energetic materials, particularly their decomposition mechanisms, are also extensively studied computationally.

Studies on nitropyrazole derivatives have shown that their thermal decomposition can initiate through several pathways. acs.org One proposed mechanism involves the intramolecular oxidation of an adjacent carbon atom by a nitro group via a polarized cyclic transition state. acs.org Another pathway suggests a researchgate.net sigmatropic hydrogen shift followed by the elimination of N₂ and the scission of the N-NO₂ bond to yield •NO₂ radicals. acs.org Quantum-chemical calculations are essential for determining the activation energies associated with these different pathways, thereby identifying the most likely decomposition mechanism. For example, DFT calculations have been used to explore isomerization mechanisms in N-nitropyrazoles, revealing that pathways with extremely high activation energy barriers are not dynamically feasible.

The reactivity of dinitropyrazoles in nucleophilic substitution reactions has also been examined. Calculations have shown that the positions of nucleophilic attack can be influenced by the specific isomer and the substituents present on the pyrazole ring.

Simulation of External Electric Field Effects on Molecular Stability and Polarization

The stability and properties of energetic materials can be significantly influenced by external stimuli, including electric fields. Computational simulations allow for the investigation of these effects at the molecular level. Applying an external electric field (EEF) can alter the molecular structure, electronic properties, and stability of nitropyrazole isomers. umd.edu

Studies on highly nitrated pyrazole isomers have shown that applying an EEF can lead to an increase in the length of trigger bonds (such as C-NO₂ or N-NO₂), which in turn decreases the stability of the material. umd.edu The response of the molecule can be anisotropic, meaning the effect of the EEF depends on its orientation relative to the molecule. The application of an EEF also induces or enhances the polarization of the molecule. umd.edu The degree of polarization has been observed to be greater under a negative EEF compared to a positive one for some nitrated pyrazoles. umd.edu

Furthermore, the HOMO-LUMO energy gap, a key indicator of stability, tends to decrease with an increasing EEF, suggesting that the molecule becomes more reactive and easier to excite. umd.edu These computational studies are crucial for understanding how energetic materials might behave under different environmental conditions and for designing materials with tailored stability and sensitivity. umd.edu

Table 5: Predicted Effects of an External Electric Field (EEF) on Nitropyrazole Isomers

| Property | Effect of EEF | Consequence | Reference |

|---|---|---|---|

| Trigger Bond Length (e.g., N-NO₂) | Increases | Decreased molecular stability. | umd.edu |

| Molecular Polarization | Increases | Alters intermolecular interactions and bulk properties. | umd.edu |

Theoretical Predictions of Structural Features and Energetic Landscapes

Theoretical and computational chemistry have become indispensable tools for understanding the molecular structure, stability, and energetic properties of high-energy materials. In the case of this compound (1,3-DNP), computational studies, often in conjunction with experimental data, provide critical insights into its structural features and complex energetic landscape. These investigations are crucial for predicting its behavior and potential as an energetic material.

Research comparing the isomers of dinitropyrazole has shed light on the specific properties of the 1,3-isomer. researchgate.netnih.gov Through methods like low-temperature single-crystal X-ray diffraction, the crystal structure of this compound has been determined, allowing for a detailed analysis of its molecular geometry. nih.gov

The energetic landscape of this compound is a key focus of theoretical investigations. This includes the calculation of fundamental energetic properties that determine its explosive performance. A comparative study of dinitropyrazole isomers has provided estimated and calculated values for several key energetic parameters of 1,3-DNP. researchgate.netnih.gov An estimated enthalpy of formation for 1,3-DNP is approximately 180 kJ mol⁻¹. researchgate.net

The performance of an energetic material is often characterized by its detonation velocity and pressure. For this compound, these have been calculated based on its density and heat of formation. researchgate.netnih.gov These theoretical predictions are vital for assessing its potential power compared to well-known explosives.

The thermal stability of 1,3-DNP has also been a subject of theoretical investigation. It has been found that for N-nitropyrazoles like 1,3-DNP, the rate-limiting step in their thermal decomposition is the migration of a nitro group from a nitrogen atom to a carbon atom on the pyrazole ring. researchgate.net This N → C migration is a critical insight into its stability under thermal stress.

The following tables summarize the key theoretically predicted and experimentally determined physicochemical and energetic properties of this compound.

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molar Mass | 158.07 g·mol⁻¹ | researchgate.net |

| Crystal Density | 1.768 g·cm⁻³ | researchgate.net |

| Melting Point | 68 °C | nih.gov |

Energetic Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Enthalpy of Formation (ΔHf) | ~180 kJ·mol⁻¹ | researchgate.net |

| Detonation Velocity (VD) | 8480 m·s⁻¹ (calculated) | researchgate.net |

Chemical Reactivity and Mechanistic Studies of Dinitropyrazole Derivatives

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic system that can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. nih.govmdpi.com The presence of nitro groups on the pyrazole framework, however, deactivates the ring towards electrophilic attack due to their strong electron-withdrawing effects. Despite this deactivation, further substitution is possible under specific, often forcing, conditions.

Nitration is a key electrophilic substitution reaction for synthesizing polynitrated pyrazoles. For instance, the nitration of 3,5-dinitropyrazole with a mixture of fuming nitric acid and sulfuric oleum (B3057394) can yield 3,4,5-trinitro-1H-pyrazole. google.com Similarly, 1-(3,5-dinitrophenyl)-4-methyl-3-nitropyrazole can be nitrated to produce 1-(3,5-dinitrophenyl)-4-methyl-3,5-dinitropyrazole. researchgate.net A powerful nitrating reagent, 5-methyl-1,3-dinitro-1H-pyrazole, has been identified, which acts as a controllable source of the nitronium ion for the nitration of a wide range of aromatic and heteroaromatic compounds under mild conditions. nih.gov The regioselectivity of these reactions is influenced by the position of existing substituents on the pyrazole ring. researchgate.net

Research has also explored the synthesis of various nitropyrazole derivatives through controlled nitration. For example, a one-step method for the synthesis of 4-methyl-3(5)-nitropyrazole has been developed through the nitration of 4-methylpyrazole. researchgate.net The reaction of 3-pyrazolecarbaldehyde oxime with dinitrogen tetroxide (N₂O₄) can produce 1-nitro-3-trinitromethylpyrazole, demonstrating that N₂O₄ can nitrate (B79036) the N-position of the pyrazole ring. mdpi.com

Nucleophilic Substitution Pathways and Regioselectivity

The electron-deficient nature of the dinitropyrazole ring makes it highly susceptible to nucleophilic attack. This reactivity allows for the substitution of nitro groups or hydrogen atoms, providing versatile pathways for functionalization.

Cine-substitution is a notable reaction pathway, particularly for 1,4-dinitropyrazoles. In this type of substitution, the incoming nucleophile attacks a position adjacent to the one bearing the leaving group (the N-nitro group), resulting in the formation of a 5-substituted-4-nitropyrazole. arkat-usa.orgresearchgate.netcdnsciencepub.com This process involves the initial addition of the nucleophile to the C-5 position, followed by the elimination of the nitro group from the N-1 position. cdnsciencepub.comarkat-usa.org

For example, 1,4-dinitro-3-methylpyrazole reacts with various nucleophiles, such as secondary amines (e.g., morpholine) and cyanide ions, to yield 5-substituted 3-methyl-4-nitropyrazoles. researchgate.netcdnsciencepub.com This reaction has been a key step in the synthesis of the C-nucleoside antibiotic formycin. researchgate.netrsc.org While extensively studied in 1,4-dinitropyrazoles, cine-substitution has also been reported in the 1,3-dinitropyrazole series, expanding the synthetic utility of this mechanism. researchgate.net

Direct nucleophilic substitution of a C-nitro group (SNAr reaction) is a common and synthetically valuable reaction for dinitropyrazole derivatives. The regioselectivity of this substitution is highly dependent on the specific isomer of the dinitropyrazole and the reaction conditions.

In 3,4-Dinitropyrazoles : N-substituted 3,4-dinitropyrazoles undergo highly regioselective nucleophilic substitution at the C-3 position when treated with a variety of S-, O-, and N-nucleophiles, affording the corresponding 3-substituted-4-nitropyrazoles in good yields. researchgate.netnais.net.cnresearchgate.net

In Trinitropyrazoles : In 1-R-3,4,5-trinitropyrazoles, nucleophilic attack occurs selectively at the C-5 position. researchgate.net However, under different conditions, 3,4,5-trinitro-1H-pyrazole can react with nucleophiles like ammonia, amines, and thiols to give regioselective substitution of the nitro group at the C-4 position. researchgate.net

In 3,5-Dinitropyrazoles : For 1-substituted-4-R-3,5-dinitropyrazoles, nucleophilic substitution typically involves the replacement of the 5-NO₂ group. researchgate.net For instance, the reaction of 1-(3,5-dinitrophenyl)-4-methyl-3,5-dinitropyrazole with nucleophiles like phenolate (B1203915) or ethoxide ions results in the substitution of the nitro group at the C-5 position of the pyrazole ring. researchgate.net

This regioselectivity provides a reliable method for the controlled functionalization of polynitrated pyrazole systems.

Ring Opening and Ring Closure (ANRORC) Mechanisms

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism represents a significant ring transformation pathway for certain dinitropyrazole isomers. This mechanism is distinct from simple substitution and is prominently observed in the reaction of 1,4-dinitropyrazoles with 1,2-dinucleophiles, such as arylhydrazines. arkat-usa.orgresearchgate.netarkat-usa.org

The ANRORC process for 1,4-dinitropyrazole is proposed to proceed through the following steps:

Addition : The nucleophile (e.g., an arylhydrazine) attacks the electrophilic C-5 atom of the pyrazole ring, forming a σ-complex. arkat-usa.orgarkat-usa.org

Ring Opening : Following proton transfer, the pyrazole ring opens. In this opened form, 1,4-dinitropyrazole effectively acts as a synthetic equivalent of nitromalonaldehyde. arkat-usa.org

Ring Closure : An intramolecular cyclization occurs. arkat-usa.org

Elimination : The reaction concludes with the elimination of a small molecule (e.g., nitroamide) and rearomatization to form a new 1-aryl-4-nitropyrazole product. arkat-usa.orgarkat-usa.org

This reaction has been studied for 3-methyl-1,4-dinitro-1H-pyrazole, where reactions with arylhydrazines can lead to mixtures of regioisomeric pyrazoles, shedding light on the intricacies of the ANRORC mechanism. arkat-usa.orgresearchgate.net The outcome of these reactions—whether they proceed via cine-substitution, ring-opening, or ring transformation—depends significantly on the nature of the nucleophile. arkat-usa.org

Redox Chemistry of Nitro Groups in the Pyrazole Framework (e.g., Oxidation, Reduction to Amino)

The nitro groups on the pyrazole ring can undergo various redox transformations, most notably reduction to amino groups and oxidation of amino groups to nitro groups.

Reduction to Amino Groups: The reduction of nitropyrazoles is a fundamental method for the synthesis of aminopyrazoles, which are valuable intermediates for pharmaceuticals and other materials. lookchem.comresearchgate.netgoogle.com This transformation is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). lookchem.comresearchgate.net For example, 1-alkyl-4-nitropyrazoles, which can be synthesized from 4-nitropyrazole, are readily reduced to the corresponding 1-alkyl-4-aminopyrazoles. lookchem.comresearchgate.net This two-step sequence of N-alkylation followed by nitro reduction provides a practical route to a diverse range of aminopyrazole derivatives. lookchem.com Other methods for synthesizing aminopyrazoles include the reaction of a halogenated pyrazole with an amine source or the condensation of hydrazine (B178648) hydrate (B1144303) with a cyano-containing compound. tandfonline.com

Oxidation to Nitro Groups: The reverse reaction, the oxidation of an amino group to a nitro group, is a key step in the synthesis of highly energetic materials. For instance, 5-amino-3,4-dinitropyrazole can be oxidized to 3,4,5-trinitropyrazole. google.com This oxidation is often carried out in strong oxidizing media, such as a mixture of hydrogen peroxide and sulfuric acid. google.com The ability to interconvert between amino and nitro groups provides crucial flexibility in the synthesis of complex polynitrated pyrazole structures.

Hydrolytic Pathways and Products

Nitropyrazoles are generally characterized by good hydrolytic stability, a property attributed to the stability of the aromatic pyrazole ring. nih.govmdpi.com Compounds like 3,4,5-trinitropyrazole are noted to be stable in water and only undergo hydrolysis under alkaline conditions. researchgate.net This resistance to hydrolysis is an important feature for their application as energetic materials. mdpi.com

However, hydrolysis can be a relevant pathway under specific conditions or for certain derivatives. For example, the cleavage of protecting groups via hydrolysis is a common synthetic strategy. The synthesis of 4-amino-3,5-dinitro-1H-pyrazole can be achieved through the acidic or alkaline hydrolysis of a 4-carbamoyl-protected precursor. researchgate.net Additionally, introducing a nitro group can sometimes increase susceptibility to cleavage. In the synthesis of nitratoalkyl nitropyrazoles, the introduction of a nitro group at the C4-position was found to enhance the cleavage of a nitratomethyl group from the N-1 position, indicating that electronic effects can influence the stability of N-substituents toward hydrolytic or other cleavage pathways. mdpi.com

N-Alkylation and N-Functionalization Reactions

The nitrogen atom at the N-1 position of the dinitropyrazole ring possesses a reactive N-H bond, making it a prime site for various functionalization reactions. nih.gov These reactions are crucial for synthesizing a wide array of energetic derivatives, allowing for the fine-tuning of properties such as density, thermal stability, and detonation performance. N-alkylation and N-functionalization strategies involve introducing diverse functional groups, ranging from simple alkyl chains to complex energetic moieties like azido (B1232118), nitrato, and other heterocyclic rings.

N-Alkylation and N-Acylation

N-alkylation and N-acylation of dinitropyrazole isomers are typically conducted under basic conditions. For instance, 3,4-dinitropyrazole (3,4-DNP) and 3,5-dinitropyrazole (3,5-DNP) have been successfully allylated and acylated. acs.org These reactions are generally performed in a solvent mixture of acetonitrile (B52724) and triethylamine (B128534) at low temperatures, followed by the addition of an alkylating or acylating agent like allyl bromide or acryloyl chloride. acs.org This approach has been used to synthesize liquid explosives with low melting points, which are potential candidates for applications in extremely cold environments. acs.org

A newer method for the N-alkylation of pyrazoles utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, offering an alternative to methods requiring strong bases or high temperatures. semanticscholar.org This has been demonstrated with various pyrazole derivatives, including those with electron-withdrawing groups, where benzylic, phenethyl, and benzhydryl trichloroacetimidates provide good yields of N-alkyl pyrazole products. semanticscholar.orgmdpi.com

| Starting Material | Reagent | Solvent/Base | Product | Yield (%) |

|---|---|---|---|---|

| 3,4-Dinitropyrazole (4) | Allyl bromide | MeCN/TEA | 1-Allyl-3,4-dinitropyrazole (4a) | 79 |

| 3,4-Dinitropyrazole (4) | Acryloyl chloride | MeCN/TEA | 1-(3,4-Dinitro-1H-pyrazol-1-yl)prop-2-en-1-one (4b) | 80 |

| 3,5-Dinitropyrazole (5) | Allyl bromide | MeCN/TEA | 1-Allyl-3,5-dinitropyrazole (5a) | 98 |

| 3,5-Dinitropyrazole (5) | Acryloyl chloride | MeCN/TEA | 1-(3,5-Dinitro-1H-pyrazol-1-yl)prop-2-en-1-one (5b) | 48 |

N-Functionalization with Energetic Groups

The introduction of energetic functionalities, such as nitro, azido, or nitramino groups, directly onto the pyrazole nitrogen is a key strategy for developing advanced energetic materials.

N-Nitratoalkylation and N-Azidoalkylation: Hydroxyalkyl-dinitropyrazoles serve as precursors for synthesizing N-nitratoalkyl and N-azidoalkyl derivatives. mdpi.com For example, 1-hydroxyethyl-3,4-dinitropyrazole can be nitrated using fuming nitric acid to yield 1-nitratoethyl-3,4-dinitropyrazole with high efficiency. mdpi.com The synthesis of azidoalkyl derivatives is often achieved through a chlorine-azide exchange reaction. mdpi.com These functionalizations aim to improve energetic performance while maintaining thermal stability. mdpi.com

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| 1-Hydroxymethyl-3-nitropyrazole (1) | Fuming HNO₃ | 1-Nitratomethyl-3,4-dinitropyrazole (3) | 41 |

| 1-Hydroxyethyl-3-nitropyrazole (4) | Fuming HNO₃ | 1-Nitratoethyl-3,4-dinitropyrazole (6) | 94 |

N-Amination and Related Functionalizations: N-amination of dinitropyrazoles can be achieved using various amination agents. researchgate.net A significant functionalization involves the introduction of the N-trinitroethylamino group. nih.gov This is typically accomplished via a Mannich reaction between an N-amino-dinitropyrazole and trinitroethanol. nih.gov Similarly, the highly energetic trinitromethyl moiety has been attached to the nitrogen of 3,4-dinitro- and 3,5-dinitropyrazole. nih.gov Another approach involves creating an N-methylene bridge to link dinitropyrazoles with other heterocyclic energetic materials like 1,2,4-triazol-3-one. rsc.org This method starts with N-acetonitrile functionalized dinitropyrazoles. rsc.org Furthermore, functionalization of 4-amino-3,5-dinitropyrazole (ADNP) by introducing a chloromethyl group at the N-1 position creates a versatile intermediate for linking to other nitrogen-rich heterocycles, such as 5-aminotetrazole. mdpi.com

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

|---|---|---|---|---|

| N-amino-dinitropyrazoles | Trinitroethanol | Mannich Reaction | N-trinitroethylamino-dinitropyrazoles | nih.gov |

| 3,4-Dinitropyrazole | - | - | 3,4-Dinitro-1-(trinitromethyl)-pyrazole | nih.gov |

| 3,5-Dinitropyrazole | - | - | 3,5-Dinitro-1-(trinitromethyl)-pyrazole | nih.gov |

| Ammonium 4-amino-3,5-dinitropyrazolate | Chloroiodomethane | N-methylation | 1-(Chloromethyl)-3,5-dinitro-1H-pyrazol-4-amine | mdpi.com |

| 1-Amino-3,4-dinitropyrazole | 2,2,2-Trifluoro-N-(4-nitrosofurazan-3-yl)acetamide, Dibromoisocyanuric acid | Azoxy formation | Compound with (3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy group | researchgate.net |

Mechanistic Insights

The reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines provides insight into the reactivity of the dinitropyrazole ring. researchgate.net This reaction proceeds via an ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism. The nucleophilic arylhydrazine attacks an electrophilic carbon atom of the pyrazole ring, leading to the opening of the heterocyclic ring, followed by a new ring closure to form N-aryl pyrazoles. researchgate.net Depending on the substituents on the arylhydrazine, the reaction can yield a single regioisomer or a mixture of 1-Aryl-3-methyl-4-nitro-1H-pyrazoles and 1-Aryl-5-methyl-4-nitro-1H-pyrazoles. researchgate.net This demonstrates that nucleophilic attack can occur at both the C-3 and C-5 positions of the pyrazole substrate. researchgate.net

Solid State Structure and Intermolecular Interactions in Dinitropyrazole Crystals

Principles of Crystal Engineering for Structural Modification

Crystal engineering provides a powerful framework for the deliberate design and control of solid-state structures to achieve desired physicochemical properties. In the context of energetic materials like dinitropyrazoles, these principles are applied to modify critical performance characteristics such as density, thermal stability, and sensitivity by manipulating intermolecular interactions within the crystal lattice. The primary strategies for the structural modification of dinitropyrazole crystals include the formation of salts and co-crystals, the control of polymorphism, and the covalent modification of the molecular scaffold.

A fundamental approach in the crystal engineering of dinitropyrazoles is the formation of multi-component molecular crystals, such as salts and co-crystals. materialsciencejournal.org This strategy involves combining the dinitropyrazole molecule with a selected coformer to create a new crystalline solid with a unique structure and properties. The choice of coformer is critical as it dictates the nature of the resulting intermolecular interactions, primarily hydrogen bonds. acs.org For instance, studies on 3,4-dinitropyrazole (DNP), an isomer of 1,3-dinitro-1H-pyrazole, have shown that it forms salts with strong bases like hydrazine (B178648) hydrate (B1144303), ethanediamine, and aminoguanidine, while forming a co-crystal with the weaker base urea (B33335). acs.org The distinction between salt formation (involving proton transfer) and co-crystallization (neutral components) is crucial and can be rationalized by analyzing electrostatic potentials and pKₐ values. acs.org These modifications significantly impact thermal stability, demonstrating that both salt formation and cocrystallization are effective strategies for modulating the performance of dinitropyrazoles. acs.org The resulting crystal structures are stabilized by a network of close contacts, with O···H interactions often making the greatest contribution. acs.org

Another key principle is the control of polymorphism, where a single compound can crystallize into multiple distinct solid forms with different packing arrangements and, consequently, different properties. ed.ac.uk Polymorphism is a widespread phenomenon in energetic materials, and different polymorphs can exhibit significant variations in crystal density, thermal stability, and sensitivity to mechanical stimuli. ed.ac.ukresearchgate.net The structural evolution of energetic materials under varying conditions, such as high pressure, is a critical area of study. For example, high-pressure studies on 3,4,5-trinitro-1H-pyrazole revealed a pressure-induced phase transition to a new form, which coincided with an increased sensitivity to initiation. ed.ac.uk Understanding the relationship between crystal structure and sensitivity is paramount for the safe handling and application of these materials. ed.ac.uk The morphology of dinitropyrazole crystals can also be influenced by the choice of solvent during crystallization, a factor that can be predicted and verified using molecular dynamics simulations. nih.gov

The strategic substitution of functional groups on the pyrazole (B372694) ring also allows for the fine-tuning of crystal packing and density. A comparative study of 3-(3,4-dinitro-1H-pyrazol-5-yl)-4-nitrofurazan and its cyano-substituted analogue, 3-(4-cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan, illustrates this principle. mdpi.com The replacement of a nitro group with a cyano group alters the intermolecular bonding, preventing the formation of a hydrate and instead leading to dimeric associates linked by weak hydrogen bonds and numerous O(N)···O(N) contacts. mdpi.com This demonstrates how subtle changes in the molecular structure can lead to significant differences in the crystal lattice and associated properties.

These crystal engineering strategies—forming salts and co-crystals, controlling polymorphism, and covalently modifying the molecular structure—provide a rational basis for designing new dinitropyrazole-based materials with tailored energetic and stability characteristics.

Data Tables

Table 1: Properties of 3,4-Dinitropyrazole (DNP) Salts and Co-crystal

| Compound/Coformer | Compound Type | Key Intermolecular Interactions | Impact on Thermal Stability | Ref |

| Hydrazine Hydrate | Salt | O···H | Makes DNP prone to decomposition | acs.org |

| Ethanediamine | Salt | O···H | Makes DNP prone to decomposition | acs.org |

| Aminoguanidine | Salt | O···H | Makes DNP prone to decomposition | acs.org |

| Urea | Co-crystal | O···H, Hydrogen-bonding | Makes DNP prone to decomposition | acs.org |

Table 2: Properties of Bridged bis(3,5-Dinitro-1H-pyrazole) Derivatives

| Compound | Bridging Group | Crystal System | Space Group | Density (g·cm⁻³) | Decomposition Temp. (°C) | Ref |

| 1,2-bis(3,5-dinitropyrazol)ethane (HL3) | Ethylene (-CH₂CH₂-) | Monoclinic | P2₁/c | 1.809 | 351 | nih.gov |

| 5,5′-bis(3,5-dinitropyrazol)-2,2′-bi(1,3,4-oxadiazole) (HL7) | bis(1,3,4-oxadiazole) | Monoclinic | C2/c | 1.859 | 341 | nih.govsemanticscholar.org |

| 4,4′-(3,5-dinitropyrazolyl)methane (HL9) | Methylene (-CH₂-) | Monoclinic | Pn | 1.815 | 262 | nih.gov |

Advanced Materials Science Applications: Design Principles and Performance Modulation Via Dinitropyrazole Scaffolds

Design Principles for Nitrogen-Rich Heterocycles in Advanced Materials

The design of advanced energetic materials based on nitrogen-rich heterocycles is guided by a set of core principles aimed at achieving a delicate balance between high performance and operational safety. nih.govrsc.org A primary objective is to maximize the energy content, which is often accomplished by incorporating multiple nitrogen and/or oxygen-containing fused hetero-rings. osti.gov Nitrogen-rich heterocycles are favored building blocks because they generally offer higher heats of formation, density, and better oxygen balance compared to their carbocyclic counterparts. mdpi.com The high nitrogen content is advantageous due to the significant energy released upon formation of N₂ gas, which is also an environmentally friendly decomposition product. mdpi.commdpi.com

Key design criteria for new energetic materials include:

Planar Molecular Structure: A planar molecule can facilitate denser crystal packing, which is a critical factor for achieving high material density. aip.org

Fused Ring Systems: Fused heterocyclic structures contribute to rigidity, which can enhance both thermal and impact stability. osti.gov

High Nitrogen and Oxygen Content: Incorporating numerous nitrogen atoms and nitro groups (oxidizers) within the molecular structure is crucial for a high heat of formation and a favorable oxygen balance, which are prerequisites for superior detonation performance. osti.govmdpi.commdpi.com

Strategic Placement of Nitro Groups: Attaching nitro groups to carbon atoms (C-NO₂) is a preferred strategy to ensure high thermal stability, as the C-NO₂ bond possesses greater dissociation energy compared to O-NO₂ and N-NO₂ bonds. aip.org

Dinitropyrazole scaffolds are exemplary frameworks that align with these principles. The pyrazole (B372694) ring itself is a stable, nitrogen-containing heterocycle. The introduction of two nitro groups, as in 1,3-Dinitro-1H-pyrazole, significantly enhances the energetic properties by increasing the oxygen balance and density. mdpi.com The arrangement of these nitro groups and other substituents on the pyrazole ring allows for the fine-tuning of properties, making dinitropyrazoles versatile platforms for designing next-generation energetic materials. rsc.org

Nitropyrazole Frameworks in High-Energy Systems Design

Nitropyrazole frameworks, particularly those containing dinitro-moieties like this compound, are fundamental to the design of modern high-energy systems. mdpi.com These frameworks are attractive because they combine the inherent stability and high nitrogen content of the pyrazole ring with the energy-boosting properties of nitro groups. researchgate.net The presence of nitro groups on the pyrazole ring increases the compound's density and moves the oxygen balance closer to the ideal value, which in turn improves detonation performance. mdpi.com

The versatility of the dinitropyrazole scaffold allows for its incorporation into more complex molecular architectures to create materials with tailored properties. researchgate.net For instance, combining two or more nitrogen-rich heterocycles, such as linking a dinitropyrazole with a triazole or tetrazole, can lead to materials with outstanding energetic properties, including high detonation velocities and pressures. mdpi.comresearchgate.net This strategy leverages the synergistic effects of different heterocyclic systems to enhance performance beyond what can be achieved with a single ring structure.

Furthermore, the dinitropyrazole structure serves as a critical intermediate in the synthesis of other high-energy density materials. researchgate.net Its reactivity allows for the introduction of various functional groups, leading to a diverse family of energetic compounds with applications ranging from explosives and propellants to pyrotechnics. mdpi.com The continuous development of novel energetic materials based on nitropyrazole backbones is driven by the demand for high power, low sensitivity, and environmental compatibility. mdpi.comnih.gov

Strategies for Modulating Thermal Stability via Structural and Substituent Modification

The thermal stability of materials derived from dinitropyrazole scaffolds can be precisely controlled through targeted structural and substituent modifications. A key factor influencing thermal stability is the nature and position of substituents on the pyrazole ring. begellhouse.com For example, the introduction of an amino group can form strong intramolecular and intermolecular hydrogen bonds with nitro groups, which enhances crystal density and can improve thermal stability. mdpi.com

Several strategies are employed to modulate the thermal behavior of dinitropyrazole-based compounds:

Salt Formation: Converting acidic nitropyrazoles into their energetic salts is a common and effective strategy. researchgate.netnih.gov Energetic salts often exhibit lower vapor pressures, reduced sensitivity to impact and friction, and enhanced thermal stabilities compared to their neutral parent compounds. nih.gov For example, reacting 1,3-bis(3,5-dinitro-1H-pyrazol-4-yl)-4,6-dinitrobenzene with bases produces anionic salts with high thermal decomposition temperatures, in the range of 319.8–329.0 °C. nih.gov

Co-crystallization: The formation of co-crystals with other molecules can also alter thermal properties. A study involving 3,4-dinitropyrazole (DNP) showed that co-crystallization with compounds like urea (B33335) can modulate its thermal stability. researchgate.net

Trimerization and Polymerization: Linking multiple dinitropyrazole units together can lead to impressive thermal stabilization. The trimerization of 4-amino-3,5-dinitropyrazole (LLM-116) to form LLM-226 results in a significantly higher decomposition peak temperature. mdpi.com

Bridging and Fusing Rings: Connecting dinitropyrazole rings via C-C bonds or other bridges can enhance conjugation and improve thermal stability. acs.org For instance, linking two dinitropyrazole rings to an oxadiazole ring via C-C bonds resulted in a neutral compound with a high onset decomposition temperature of 325 °C. acs.org Similarly, creating fused-ring systems, such as in 1,2,9,10-tetranitrodipyrazolo[1,5-d:5',1'-f] osti.govresearchgate.netbegellhouse.comCurrent time information in Phoenix, AZ, US.tetrazine, can yield materials with both high performance and excellent thermal stability (Td = 233 °C). nih.gov

Substituent Effects: The choice of substituent has a profound impact. While azido (B1232118) (N₃) groups can increase energetic performance, they often decrease thermal stability. rsc.org Conversely, groups like hydroxyl (-OH) can be used to form salts, which often improves thermal stability. bohrium.com The rate-limiting step in the decomposition of 1,3-dinitropyrazole itself is the mdpi.comCurrent time information in Phoenix, AZ, US.-sigmatropic rearrangement of the N-NO₂ group. researchgate.net

These modification strategies provide a versatile toolkit for designing dinitropyrazole-based materials with thermal stabilities tailored for specific applications.

Development of Novel Formulations for Specific Material Requirements (e.g., heat-resistant compositions, liquid formulations)

The dinitropyrazole scaffold is a key component in the development of novel energetic formulations designed to meet specific and demanding material requirements, such as high heat resistance and suitability for liquid or castable applications. mdpi.comnih.gov

Heat-Resistant Compositions: There is a significant demand for thermally stable explosives in applications like deep oil exploration and aerospace. researchgate.net Dinitropyrazole derivatives have shown great promise in this area. By creating polycyclic structures, researchers have synthesized highly heat-resistant materials. For instance, 1,3-bis(3,5-dinitro-1H-pyrazol-4-yl)-4,6-dinitrobenzene (BDPD) and its salts exhibit high thermal stabilities with decomposition temperatures between 319.8–329.0 °C. nih.gov Their performance is reported to be superior to the widely used heat-resistant explosive HNS (2,2',4,4',6,6'-hexanitrostilbene). nih.gov Another example is 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) and its salts, which display excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C. researchgate.net The combination of dinitropyrazole with other stable heterocyclic rings, such as 1,3,4-oxadiazole (B1194373), has also yielded compounds with remarkable thermal performance, with decomposition temperatures exceeding 270 °C and, in one case, reaching 325 °C. acs.org

Liquid and Melt-Cast Formulations: For applications requiring castable explosives, materials with low melting points are essential. Certain dinitropyrazole derivatives are being explored for this purpose. For example, 3,4-methyl-dinitropyrazole (3,4-MDNP) has a lower melting point than 3,4-dinitropyrazole and has potential applications in liquid explosives or as a component to reduce the melting point of melt-cast carriers. mdpi.com The development of low-melting-point azoles, including nitropyrazoles, is an active area of research to find replacements for traditional melt-cast explosives like TNT. mdpi.com

Structural Features Contributing to Performance Characteristics in Energetic Materials

The performance characteristics of energetic materials based on dinitropyrazole scaffolds are intrinsically linked to specific structural features at the molecular and crystal level. The arrangement of atoms and functional groups dictates properties such as detonation velocity, detonation pressure, density, and sensitivity. osti.govmdpi.com

Key structural features and their contributions include:

Nitro Groups (–NO₂): As the primary energetic functional group, the number and location of nitro groups are paramount. mdpi.com They serve as the oxidizer and significantly increase the density and oxygen balance of the molecule, which are crucial for high detonation performance. mdpi.commdpi.com The attachment of the nitro group to a carbon atom of the pyrazole ring (C-NO₂) generally imparts greater thermal stability compared to attachment to a nitrogen atom (N-NO₂). aip.orgresearchgate.net

Pyrazole Ring: This nitrogen-rich heterocycle forms a stable, high-energy backbone. The ring structure contributes to a high heat of formation and provides a rigid framework that can be functionalized. mdpi.com

High Crystal Density: Dense molecular packing in the solid state leads to higher crystal density. This is a critical factor, as detonation velocity and pressure are strongly dependent on density. researchgate.net Planar molecular geometries and strong intermolecular interactions, such as hydrogen bonding and π-π stacking, promote efficient packing and thus higher density. osti.govresearchgate.net

Hydrogen Bonding: The presence of functional groups capable of hydrogen bonding, such as amino (–NH₂) or hydroxyl (–OH) groups interacting with nitro groups, can significantly influence properties. mdpi.com These interactions contribute to higher crystal density, increased thermal stability, and often lead to reduced sensitivity to mechanical stimuli like impact and friction. mdpi.com

Oxygen Balance: This parameter, which relates to the amount of oxygen available in the molecule to fully oxidize the carbon and hydrogen atoms to CO₂ and H₂O, is a key indicator of energy output. mdpi.com Introducing oxygen-rich groups like nitro moieties is a primary strategy to improve the oxygen balance. researchgate.net

Fused and Bridged Structures: Linking multiple energetic rings together, either through direct fusion or via bridges (e.g., C-C, N-N), creates larger, conjugated systems. osti.govacs.org These extended structures can enhance thermal stability and density, leading to high-performance, heat-resistant materials. nih.govacs.org

The interplay of these features allows for the rational design of dinitropyrazole-based materials. For example, this compound itself has a crystal density of 1.768 g·cm⁻³, a detonation velocity of 8426 m·s⁻¹, and a detonation pressure of 30.8 GPa, showcasing the contribution of the dinitrated pyrazole core to high performance. researchgate.net

Interactive Table: Performance Characteristics of Dinitropyrazole Derivatives

| Compound | Decomposition Temp. (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Density (g/cm³) |

| This compound | - | 8426 | 30.8 | 1.768 |

| BDPD | 329 | - | - | - |

| HCPT (neutral) | 340 | 8236 | 26.5 | - |

| LLM-116 | - | 8497 (calc.) | 31.89 (calc.) | 1.90 |

| LLM-226 | - | 8220 (calc.) | 28.0 (calc.) | 1.83 |

| Fused Ring (Compound 6) | 233 | - | - | 1.955 |

Note: "-" indicates data not specified in the provided sources. "calc." denotes calculated values.

Pressure-Induced Topochemical Polymerization Strategies

A novel strategy for developing advanced energetic materials involves pressure-induced topochemical polymerization. chinesechemsoc.org This approach utilizes high pressure to induce chemical reactions in a crystalline solid, transforming monomeric energetic molecules into a polymeric structure. chinesechemsoc.orgrsc.org This method is appealing because it can create new materials with potentially enhanced properties, such as increased density and stability, that are stable even after the pressure is released. chinesechemsoc.org

A general methodology for this strategy involves covalently linking a pressure-reactable unit, such as a group with unsaturated double or triple bonds, to an energetic molecule. chinesechemsoc.orgresearchgate.net These polymerizable energetic monomers are then allowed to self-assemble into a crystal. Under compression, the proximity and orientation of the reactive units in the crystal lattice facilitate a polymerization reaction. chinesechemsoc.org

This concept was validated using a derivative of dinitropyrazole. Researchers designed and synthesized a molecule named PIP-1 , which combines an energetic unit (3,5-dinitro-1H-pyrazol-4-amine , also known as LLM-116) with a polymerizable propargyl group (a unit containing a carbon-carbon triple bond). chinesechemsoc.org

Key findings from the high-pressure study of PIP-1 include:

Polymerization Event: When subjected to high pressure in a diamond anvil cell, PIP-1 underwent polymerization at approximately 11.3 GPa. chinesechemsoc.org

Structural Transformation: In-situ measurements, including synchrotron X-ray diffraction, Raman spectroscopy, and infrared spectroscopy, confirmed the structural change. The polymerization occurred through the breaking of the C≡C triple bonds of the propargyl groups and the formation of new C=C double bonds, creating a one-dimensional polymer tape. chinesechemsoc.org

Density Increase: Density functional theory (DFT) calculations supported the experimental findings, revealing that the polymerization of PIP-1 resulted in a significant density increase of 4.9%. chinesechemsoc.org

Stability of the Polymer: The newly formed polymeric structure remained stable upon the complete release of pressure. chinesechemsoc.org

This work demonstrates the potential of pressure-induced topochemical polymerization as a powerful tool for creating novel energetic materials based on dinitropyrazole scaffolds, offering a pathway to materials with tailored, and potentially superior, properties. chinesechemsoc.org

Future Research Directions and Emerging Paradigms for 1,3 Dinitro 1h Pyrazole Research

Exploration of Advanced Computational Modeling for Complex Molecular Interactions

Advanced computational modeling has become an indispensable tool for understanding and predicting the behavior of energetic materials at the molecular level. For 1,3-dinitro-1H-pyrazole and its derivatives, density functional theory (DFT) and molecular dynamics (MD) are crucial for elucidating complex molecular interactions that govern performance and sensitivity. odu.edu

Future computational research will focus on:

Predicting Crystal Structures and Properties: Quantum chemistry methods can be used to optimize molecular geometries and predict crystal structures, which is vital when experimental data is difficult to obtain. cambridge.org This allows for the calculation of key energetic properties like density, heat of formation, detonation velocity, and detonation pressure. nih.gov

Analyzing Intermolecular Interactions: The stability and sensitivity of energetic materials are heavily influenced by intermolecular forces such as hydrogen bonding and π-π stacking. cambridge.orgsemanticscholar.org Computational tools like Electrostatic Potential (ESP) maps and Non-Covalent Interaction (NCI) analysis can visualize and quantify these interactions, providing insights into how molecular packing affects stability. rsc.orguidaho.edu For example, the exceptional properties of some zwitterionic dinitropyrazole derivatives are attributed to their unique intermolecular interactions, as confirmed by computational studies. rsc.orguidaho.edu

Investigating Decomposition Mechanisms: ReaxFF force field simulations can model the initial decomposition steps of energetic materials under thermal stress. semanticscholar.org These simulations can identify the weakest bonds (trigger bonds) and the initial chemical reactions that lead to detonation, offering a pathway to design more stable molecules. odu.edusemanticscholar.org Studies have shown that for some dinitropyrazole derivatives, decomposition is initiated by the rupture of C-N bonds, while for others, it is triggered by hydrogen transfer. semanticscholar.org

By comparing computational data with experimental results, researchers can refine theoretical models, leading to more accurate predictions and guiding the rational design of new energetic compounds with desired properties. odu.edu

Development of Hybrid Materials Incorporating Dinitropyrazole Moieties

A promising frontier in energetic materials research is the creation of hybrid materials that combine the dinitropyrazole scaffold with other energetic moieties to achieve a synergistic balance of properties. This approach involves constructing molecules with multiple functional groups or creating co-crystals and energetic salts.

Key strategies for developing hybrid materials include:

Fused-Ring Systems: Constructing fused heterocyclic systems, such as combining dinitropyrazole with tetrazine, can lead to materials with exceptional thermal stability and high density. acs.org For example, 1,2,9,10-tetranitrodipyrazolo[1,5-d:5′,1′-f] rsc.orgrsc.orguidaho.eduresearchgate.nettetrazine, a fused 5/6/5 ring system, demonstrates a high decomposition temperature (233 °C) and excellent detonation performance. acs.org

Integration of Different Heterocycles: Linking dinitropyrazole with other nitrogen-rich heterocycles like 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole (B32235) can effectively balance energy and sensitivity. rsc.orgresearchgate.net These hybrid skeletons can produce compounds with high detonation velocities and moderate sensitivities, making them potential replacements for traditional explosives like RDX. researchgate.net

Energetic Salts and Co-crystals: Forming energetic salts by pairing a dinitropyrazole anion with various nitrogen-rich cations (e.g., ammonium, hydroxylammonium, guanidinium) is a proven strategy to tune thermal stability, sensitivity, and energetic performance. nih.govresearchgate.net Co-crystallization, the process of combining two or more different molecules in a single crystal lattice, is another emerging technique to improve properties like density and oxygen balance. researchgate.netvulcanchem.com

The data below illustrates how combining dinitropyrazole with other groups can enhance energetic performance.

| Compound Name | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |

|---|---|---|---|---|

| 5-(3,4-dinitro-1H-pyrazol-5-yl)-3-(trinitromethyl)-1H-1,2,4-triazole | 1.926 | 9206 | - | uidaho.edu |

| N-(5-(5-amino-1,3,4-oxadiazol-2-yl)-4-nitro-1H-pyrazol-3-yl)nitramide | 1.918 | 8797 | - | uidaho.edu |

| Bishydroxylammonium salt of 5-(dinitromethyl)-3,4-dinitro-1H-pyrazole | - | 8778 | 33.1 | researchgate.net |

| Dihydroxylammonium salt of an azo-bridged nitropyrazole/1,3,4-oxadiazole hybrid | 1.81 | 9025 | 34.66 | researchgate.net |

| 1,2,9,10-tetranitrodipyrazolo[1,5-d:5′,1′-f] rsc.orgrsc.orguidaho.eduresearchgate.nettetrazine | 1.955 | - | - | acs.org |

Research into Isomer-Driven Frameworks for Tailored Performance

Isomerism plays a critical role in determining the physicochemical properties of energetic materials. The specific arrangement of atoms within a molecule, particularly the positions of nitro groups on the pyrazole (B372694) ring, can lead to dramatic differences in density, thermal stability, and detonation performance. rsc.orguidaho.edu Future research will increasingly leverage this "isomer-driven design" to create frameworks with precisely tailored characteristics.

Recent studies have demonstrated that different isomers of dinitropyrazole serve as unique platforms for further functionalization. rsc.org For instance, a regioisomeric pyrazole-tetrazole framework synthesized via thermally induced rearrangement showed that different isomers yielded products with vastly different properties. One isomer led to energetic salts with superior detonation velocities, while another produced a highly energetic nitramine derivative. acs.org

The key advantages of this approach are:

Performance Tuning: By selecting a specific isomer as a starting material, chemists can direct the synthesis toward products with either higher energy output or enhanced stability. For example, 5-(3,4-dinitro-1H-pyrazol-5-yl)-3-(trinitromethyl)-1H-1,2,4-triazole boasts an impressive detonation velocity of 9206 m/s, while a zwitterionic isomer, N-(5-(5-amino-1,3,4-oxadiazol-2-yl)-4-nitro-1H-pyrazol-3-yl)nitramide, offers exceptional thermal stability (242.7 °C) and insensitivity. rsc.orguidaho.eduresearchgate.net

Structural Control: Positional isomerism influences the reactivity of the molecule, allowing for selective chemical modifications that would otherwise be difficult to achieve. rsc.org This control is essential for building complex, high-performance energetic architectures.

Zwitterionic Architectures: Isomer selection can facilitate the formation of zwitterionic structures, where positive and negative charges exist on the same molecule. This charge separation often leads to increased density, higher thermal stability, and reduced sensitivity, representing a new paradigm in energetic material design. rsc.orguidaho.edu

The following table compares the properties of different dinitropyrazole isomers and their derivatives, highlighting the impact of structural arrangement.

| Compound/Isomer | Density (g/cm³) | Decomposition Temp. (°C) | Detonation Velocity (m/s) | Key Feature | Reference |

|---|---|---|---|---|---|